6-Methyl-9H-purin-8-ol
Overview
Description
6-Methyl-9H-purin-8-ol, also known by its chemical formula C6H6N4O, is a derivative of purine. Purine is a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA. The compound this compound is characterized by a methyl group attached to the sixth position of the purine ring and a hydroxyl group at the eighth position.
Mechanism of Action
Target of Action
Similar compounds such as 9-butyl-8-(4-methoxybenzyl)-9h-purin-6-amine have been shown to target theHeat shock protein HSP 90-alpha . This protein is a molecular chaperone that promotes the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Mode of Action
For instance, some purine derivatives have been synthesized as nonclassical antifolates, which inhibit enzymes like dihydrofolate reductase (DHFR), thymidylate synthase, and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) .
Biochemical Pathways
Purine derivatives are known to play a role in thefolate pathway , which is deeply involved in the synthesis of DNA nucleotides . By inhibiting key enzymes in this pathway, purine derivatives can disrupt DNA synthesis and cell proliferation .
Result of Action
Similar purine derivatives have been shown to have anti-proliferative activities against certain cell lines . For instance, they can cause S-phase arrest and induce apoptosis in cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-9H-purin-8-ol typically involves the modification of purine derivatives. One common method includes the reaction of 6-chloropurine with methanol in the presence of a base to introduce the methyl group at the sixth position. The hydroxyl group at the eighth position can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-9H-purin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the purine ring structure.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents like chlorine or bromine can be used to introduce new substituents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-methyl-9H-purin-8-one, while substitution reactions can produce various halogenated purine derivatives.
Scientific Research Applications
6-Methyl-9H-purin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in nucleotide analogs and potential effects on DNA and RNA synthesis.
Medicine: Research is ongoing into its potential as an antiviral or anticancer agent due to its structural similarity to nucleotides.
Industry: It is used in the production of pharmaceuticals and as a precursor for other chemical compounds.
Comparison with Similar Compounds
Similar Compounds
6-Aminopurine:
8-Hydroxyadenine: A modified form of adenine with a hydroxyl group at the eighth position.
6-Chloropurine: A purine derivative with a chlorine atom at the sixth position.
Uniqueness
6-Methyl-9H-purin-8-ol is unique due to the presence of both a methyl group at the sixth position and a hydroxyl group at the eighth position. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
6-methyl-7,9-dihydropurin-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-3-4-5(8-2-7-3)10-6(11)9-4/h2H,1H3,(H2,7,8,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZMOLVWODRUSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=N1)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629192 | |
Record name | 6-Methyl-7,9-dihydro-8H-purin-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39209-57-9 | |
Record name | 6-Methyl-7,9-dihydro-8H-purin-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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